3-Oxobutyl benzyl(methyl)carbamodithioate
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Overview
Description
3-Oxobutyl benzyl(methyl)carbamodithioate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, which makes them useful in various applications, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl benzyl(methyl)carbamodithioate typically involves the reaction of benzyl(methyl)carbamodithioate with 3-oxobutyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxobutyl benzyl(methyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted dithiocarbamates depending on the nucleophile used.
Scientific Research Applications
3-Oxobutyl benzyl(methyl)carbamodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Oxobutyl benzyl(methyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby affecting various biological pathways. The compound’s molecular targets include enzymes such as metalloproteases and other metal-dependent proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-methyl-3-oxobutyl)carbamodithioate: Similar in structure but with a different alkyl group.
Benzyl(methyl)carbamodithioate: Lacks the 3-oxobutyl group, making it less versatile in certain applications
Uniqueness
3-Oxobutyl benzyl(methyl)carbamodithioate is unique due to its 3-oxobutyl group, which enhances its ability to form stable complexes with a wider range of metal ions. This structural feature also allows for more diverse chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
61998-35-4 |
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Molecular Formula |
C13H17NOS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-oxobutyl N-benzyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C13H17NOS2/c1-11(15)8-9-17-13(16)14(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
SQHQGULHGCIDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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